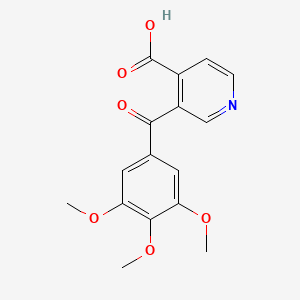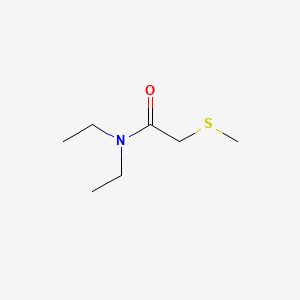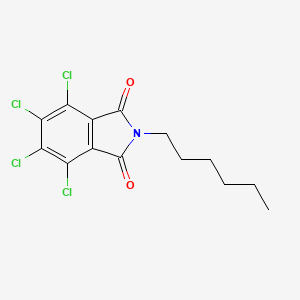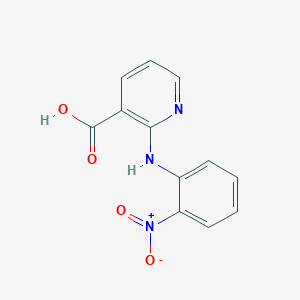
2-(2-Nitro-anilino)-nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitro-anilino)-nicotinic acid is an organic compound that features both a nitro group and an anilino group attached to a nicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitro-anilino)-nicotinic acid typically involves the nitration of aniline followed by subsequent reactions to introduce the nicotinic acid moiety. One common method involves the reaction of 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline . This intermediate can then be further reacted with nicotinic acid derivatives under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction environments to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitro-anilino)-nicotinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, potassium borohydride, hydrazine hydrate.
Catalysts: Silica-supported gold nanoparticles are often used in reduction reactions.
Major Products
Applications De Recherche Scientifique
2-(2-Nitro-anilino)-nicotinic acid has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceuticals, particularly those involving benzimidazole derivatives.
Materials Science: Employed in the development of dyes and pigments due to its aromatic structure and reactivity.
Environmental Science: Studied for its role in the catalytic reduction of nitroaromatic pollutants.
Mécanisme D'action
The mechanism of action for 2-(2-Nitro-anilino)-nicotinic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction, influencing redox reactions, while the anilino group can participate in hydrogen bonding and nucleophilic substitution reactions . These interactions are crucial in its applications in medicinal chemistry and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: A precursor in the synthesis of 2-(2-Nitro-anilino)-nicotinic acid, known for its use in producing o-phenylenediamine.
4-Nitroaniline: Similar in structure but with the nitro group in the para position, affecting its reactivity and applications.
3-Nitroaniline: Another isomer with different reactivity due to the position of the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro and anilino groups on a nicotinic acid core. This combination allows for diverse reactivity and applications, particularly in fields requiring specific redox and substitution reactions.
Propriétés
IUPAC Name |
2-(2-nitroanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-12(17)8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15(18)19/h1-7H,(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVJNLMETQTXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
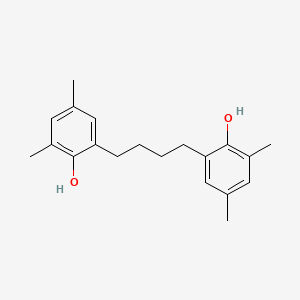

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

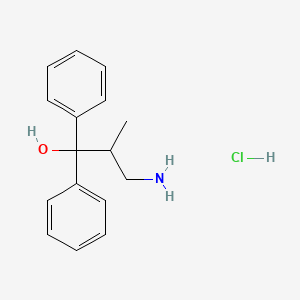
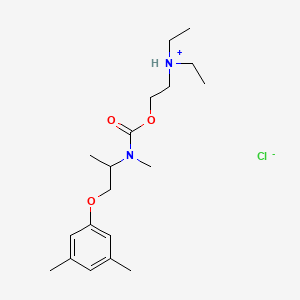
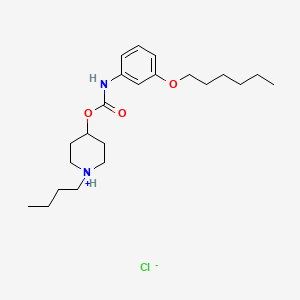
![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
